molecular formula C18H19ClN2O2 B4238929 4-chloro-N-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}benzamide

4-chloro-N-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}benzamide

Cat. No. B4238929
M. Wt: 330.8 g/mol
InChI Key: PSLOABUEMRFAHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}benzamide, also known as CEMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CEMB is a benzamide derivative that contains a chloro group and an amino group, making it a useful compound for research in medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}benzamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell growth and proliferation. It has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and physiological effects:
4-chloro-N-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacterial and fungal species, including Staphylococcus aureus and Candida albicans. Additionally, 4-chloro-N-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

4-chloro-N-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of potential applications in medicinal chemistry and drug discovery. However, there are also some limitations to its use. 4-chloro-N-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}benzamide can be toxic to cells at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 4-chloro-N-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}benzamide. One area of interest is its potential as an anticancer agent, particularly in combination with other drugs. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, 4-chloro-N-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}benzamide could be further studied for its potential applications in treating bacterial and fungal infections.

Scientific Research Applications

4-chloro-N-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have antibacterial and antifungal properties, making it a useful compound for studying the mechanisms of action of these types of drugs. Additionally, 4-chloro-N-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}benzamide has been studied for its potential as an anticancer agent, with promising results in preclinical studies.

properties

IUPAC Name

4-chloro-N-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-3-13-6-4-5-12(2)17(13)21-16(22)11-20-18(23)14-7-9-15(19)10-8-14/h4-10H,3,11H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLOABUEMRFAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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